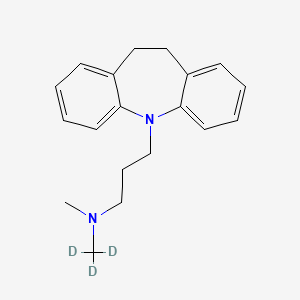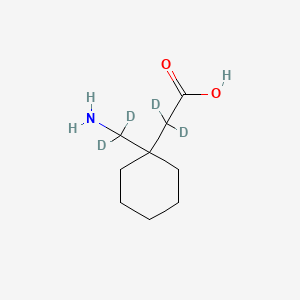
Ropinirole-d14 HCl (di-n-propyl-d14)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ropinirole-d14 HCl (di-n-propyl-d14) is a unique chemical compound used in scientific research . It is a non-ergoline dopamine agonist used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .
Molecular Structure Analysis
The molecular structure of Ropinirole-d14 HCl (di-n-propyl-d14) is described as 4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl . The molecular weight is 310.92 .Physical And Chemical Properties Analysis
Ropinirole-d14 HCl (di-n-propyl-d14) has a molecular weight of 310.92 . It is stable if stored under recommended conditions .Aplicaciones Científicas De Investigación
1. Nose-to-Brain Delivery for Parkinson’s Disease Treatment Ropinirole Hydrochloride has been studied for possible nose-to-brain delivery for the treatment of Parkinson’s disease . This study aimed to design and develop advanced drug delivery systems composed of poloxamer 407, a non-ionic surfactant (Tween 80), and cyclodextrins (methyl-β-CD or hydroxy-propyl-β-CD) for possible brain targeting of ropinirole after nasal administration .
Self-Nanoemulsifying Drug Delivery System
Another research work aimed to develop a Ropinirole-loaded self-Nanoemulsifying Drug Delivery system . Ropinirole has limited oral bioavailability due to substantial first-pass metabolism, which ultimately results in poor oral bioavailability and reduces plasma drug concentration and an overall reduction in therapeutic effects . The goal of the creation of the Ropinirole Self-NanoEmulsifying System was to avoid hepatic first-pass metabolism by increasing lymphatic uptake .
Stability Testing in Extended-Release Tablets
Ropinirole has also been used in the stability testing of extended-release tablets . The goal of the study was to elucidate the structure of a new degradant and the formation mechanism of its isomer .
Safety And Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ropinirole-d14 HCl (di-n-propyl-d14) involves the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through the use of deuterated starting materials and/or deuterated reagents in the synthesis process. The synthesis pathway should also include steps for the formation of the HCl salt of the compound.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 4-bromobutyronitrile", "Deuterated propylamine", "Deuterated sodium borohydride", "Deuterated hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated 4-bromobutyronitrile to form deuterated 4-(benzyl-d7)-1-(4-cyano-d3-butyl)-piperidine", "Step 2: Reduction of the nitrile group using deuterated sodium borohydride to form deuterated 4-(benzyl-d7)-1-(4-aminobutyl)-piperidine", "Step 3: Alkylation of the amine group using deuterated propylamine to form deuterated 4-(benzyl-d7)-1-(di-n-propyl-d7-amino)-piperidine", "Step 4: Quaternization of the amine group using deuterated hydrochloric acid to form Ropinirole-d14 HCl (di-n-propyl-d14)" ] } | |
Número CAS |
1132746-05-4 |
Nombre del producto |
Ropinirole-d14 HCl (di-n-propyl-d14) |
Fórmula molecular |
C16H10D14N2O·HCl |
Peso molecular |
310.92 |
Pureza |
95% by HPLC; 99% atom D; |
Números CAS relacionados |
91374-20-8 (unlabelled) |
Sinónimos |
4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl |
Etiqueta |
Ropinirole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)


